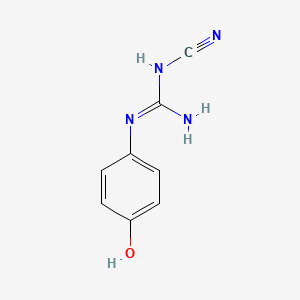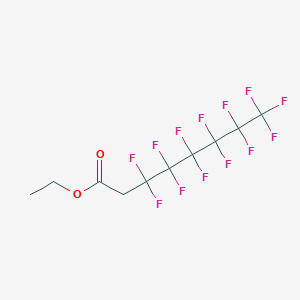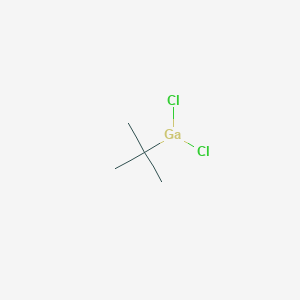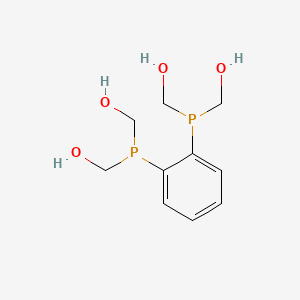![molecular formula C24H26 B14268205 1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) CAS No. 177330-64-2](/img/structure/B14268205.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core linked to two 3,4-dimethylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene) with 3,4-dimethylbenzene under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent product quality and efficient production. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different substituents, leading to distinct chemical and physical properties.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Another related compound with variations in the substituent groups and overall structure.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
177330-64-2 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
4-[[3-[(3,4-dimethylphenyl)methyl]phenyl]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-17-8-10-23(12-19(17)3)15-21-6-5-7-22(14-21)16-24-11-9-18(2)20(4)13-24/h5-14H,15-16H2,1-4H3 |
InChI-Schlüssel |
USKQWYURPBZVLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)




![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)



![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)


